Romidepsin
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Overview
Description
Romidepsin is a complex cyclic peptide with a unique structure that includes both amino and hydroxy functional groups, as well as a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Romidepsin typically involves the following steps:
Peptide Bond Formation: The initial step involves the formation of peptide bonds between the amino acids. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Cyclization: The linear peptide is then cyclized to form the cyclic structure. This step often requires specific conditions to ensure the correct formation of the disulfide bond.
Disulfide Bond Formation: The formation of the disulfide bond is a critical step in the synthesis. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, such as automated SPPS, followed by purification steps like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Romidepsin can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can yield thiols.
Scientific Research Applications
Romidepsin has a wide range of scientific research applications:
Chemistry: It can be used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Its unique structure makes it a valuable tool for studying protein-protein interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Romidepsin involves its interaction with specific molecular targets. The disulfide bond plays a crucial role in its activity, allowing it to form covalent bonds with thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl]
- Romidepsin
Uniqueness
The uniqueness of this compound lies in its specific cyclic structure and the presence of both amino and hydroxy functional groups, as well as a disulfide bond. These features give it unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H36N4O6S2 |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(1S,4S,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |
InChI |
InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/t15-,17-,19-,20+/m1/s1 |
InChI Key |
OHRURASPPZQGQM-QOJCHSLYSA-N |
SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
Isomeric SMILES |
CC=C1C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
Canonical SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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